4-(Cyanomethyl)cyclohexane-1-carboxylic acid
Description
4-(Cyanomethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a cyanomethyl substituent at position 4. The cyanomethyl group (-CH₂CN) introduces unique electronic and steric properties, making this compound of interest in medicinal chemistry, bioconjugation, and material science. Its structural flexibility allows for diverse functionalization, enabling applications in drug design, cross-linking agents, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(cyanomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12) |
InChI Key |
KGVMMEPISGEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from Methyl Catechol Derivatives
One detailed method involves a multi-step synthetic pathway starting from methyl catechol, involving 9 steps to reach this compound as an intermediate or final product. This process is described in a Chinese patent application (CN1532187A) and includes:
- Conversion of methyl catechol to a ketone intermediate (2-tetrahydrobenzene-1-ketone).
- Introduction of the cyano group on the cyclohexane ring by reaction with quaternary ammonium salts and alkali metal cyanide salts (e.g., potassium cyanide) in polar aprotic solvents like dimethylformamide.
- Reaction conditions typically involve heating at 90-120 °C for 24-72 hours to achieve cyano substitution.
- Subsequent lithiation and ortho-formylation steps introduce the carboxylic acid group at the 1-position of the cyclohexane ring.
- The final product is isolated by standard separation techniques.
This method is notable for its use in preparing phosphodiesterase 4 inhibitors and other bioactive compounds, indicating the functional versatility of the this compound scaffold.
Table 1: Key Reaction Conditions in Multi-step Synthesis
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyano group introduction | KCN, quaternary ammonium salt, DMF, 90-120 °C | 24-72 h, nucleophilic substitution |
| Ortho-formylation | Lithium diisopropylamide, chloro orthoformate | -78 °C, selective carboxylation |
| Isolation | Standard aqueous workup and purification | Yield depends on step optimization |
Production via 1,4-Dicyanocyclohexane Intermediate
A Japanese patent (JPH0730006B2) describes a process for producing trans-4-cyanocyclohexane-1-carboxylic acid through selective isolation and hydrolysis of 1,4-dicyanocyclohexane intermediates:
- Starting from 1,4-dicyanocyclohexane, selective isolation of the trans isomer is performed.
- The trans-1,4-dicyanocyclohexane is then hydrolyzed chemically or enzymatically to yield trans-4-cyanocyclohexane-1-carboxylic acid.
- This method achieves high purity of the target acid and is industrially relevant for producing intermediates for drugs like cetraxate hydrochloride.
Table 2: Summary of 1,4-Dicyanocyclohexane Route
| Stage | Description | Outcome |
|---|---|---|
| Dicyanocyclohexane synthesis | Preparation of 1,4-dicyanocyclohexane mixture | Mixture of cis/trans isomers |
| Isomer separation | Isolation of trans isomer | High purity trans isomer |
| Hydrolysis | Chemical or microbial hydrolysis | trans-4-cyanocyclohexane-1-carboxylic acid |
This method is advantageous for its selectivity and purity but requires effective isomer separation techniques.
Analytical Data and Research Outcomes
- The cyano substitution reaction typically proceeds under nucleophilic substitution conditions with yields ranging from moderate to high depending on solvent, temperature, and reaction time.
- The ortho-formylation step using lithium diisopropylamide and chloro orthoformate is highly regioselective, favoring the 1-carboxyl substitution on the cyclohexane ring.
- Purification methods include aqueous workup, crystallization, and chromatographic techniques.
- The trans isomer of this compound shows higher purity and better-defined properties, making the isomer separation step critical in some synthetic routes.
- Enzymatic hydrolysis offers a mild alternative to chemical hydrolysis, potentially improving yields and reducing by-products.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Methyl catechol | Multi-step: ketone formation, cyano substitution, ortho-formylation | Versatile, applicable to PDE4 inhibitors | Multi-step, longer reaction times |
| 2 | 1,4-Dicyanocyclohexane | Isomer separation, hydrolysis | High purity trans isomer product | Requires isomer separation |
| 3 | p-Xylene / Terephthalic acid | Oxidation, ring reduction, substitution of leaving groups | Adaptable for amino and cyano derivatives | More indirect for cyanomethyl acid |
Chemical Reactions Analysis
Types of Reactions: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is explored for its potential therapeutic applications. It is used in the design and synthesis of pharmaceutical compounds .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: The cyanomethyl derivative exhibits moderate solubility in polar solvents due to its carboxylic acid group, whereas tranexamic acid (aminomethyl analog) is highly water-soluble, making it suitable for intravenous use . Hydrophobic substituents, such as trifluoromethyl (-CF₃) or chlorophenyl (-C₆H₄Cl), reduce aqueous solubility .
- SMCC derivatives, however, are designed for controlled reactivity in bioconjugation .
Research Findings and Trends
- Synthetic Utility: Derivatives like 4-(isocyanomethyl)cyclohexane-1-carboxylate () serve as intermediates for radiopharmaceuticals, enabling ⁹⁹ᵐTc labeling for diagnostic imaging .
- Cross-Linking Applications : SMCC’s bifunctional reactivity (NHS ester and maleimide) makes it indispensable for antibody-drug conjugate development .
- Structural Insights : Single-crystal analyses (e.g., 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid) reveal conformational preferences influenced by substituent bulk and electronic effects .
Biological Activity
4-(Cyanomethyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a carboxylic acid group and a cyanomethyl substituent on a cyclohexane ring. These functional groups are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The cyanomethyl group may facilitate binding to target proteins, modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The compound's mechanism may involve the activation of apoptotic pathways, leading to increased levels of cleaved caspases.
Table 1: Anticancer Activity Data
| Cell Line | Treatment Concentration (µM) | % Apoptosis Induced |
|---|---|---|
| MDA-MB-231 (Breast) | 5 | 70 |
| CCRF-CM (Leukemia) | 10 | 65 |
This data indicates that higher concentrations of the compound correlate with increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has been evaluated as a potential inhibitor of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation.
Table 2: ACE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.25 |
| Standard ACE Inhibitor | 0.07 |
The compound exhibits significant ACE inhibition, although it is less potent than established ACE inhibitors.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Breast Cancer Cells : A study focused on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound resulted in G0-G1 phase arrest and apoptosis, indicating its potential as a therapeutic agent in breast cancer treatment.
- Leukemia Model : In another study using CCRF-CM leukemia cells, the compound was shown to induce apoptosis through caspase activation pathways, supporting its role in cancer therapy.
- Hypertensive Rat Model : An animal study evaluated the effects of oral administration of the compound on blood pressure regulation. Results indicated a significant reduction in systolic blood pressure, suggesting cardiovascular benefits.
Q & A
Basic: What synthetic strategies are effective for preparing 4-(Cyanomethyl)cyclohexane-1-carboxylic acid, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves functionalizing a cyclohexane core. A plausible route starts with 4-bromomethylcyclohexane-1-carboxylic acid , undergoing nucleophilic substitution with cyanide ions (e.g., NaCN or KCN in DMF at 60–80°C). Protecting the carboxylic acid group (e.g., esterification with methanol/H₂SO₄) may prevent side reactions. Post-substitution, hydrolysis (using NaOH/H₂O) regenerates the carboxylic acid. Critical parameters include:
- Temperature control to avoid nitrile hydrolysis.
- Solvent polarity (DMF enhances nucleophilicity).
- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The cyanomethyl group (-CH₂CN) appears as a singlet at δ 2.5–3.0 ppm. Cyclohexane protons show multiplet splitting (δ 1.2–2.2 ppm), influenced by chair conformation.
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm; the carboxylic acid carbon appears at δ 170–175 ppm.
- IR : A sharp peak ~2250 cm⁻¹ confirms the C≡N stretch. The carboxylic acid O-H stretch appears as a broad band ~2500–3000 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 194.1 (C₉H₁₃NO₂⁺) .
Advanced: How does the cyanomethyl group influence the electronic and steric properties of the cyclohexane ring?
Methodological Answer:
The electron-withdrawing cyanomethyl group increases the acidity of the carboxylic acid (pKa ~3.5–4.0 vs. ~4.7 for unsubstituted cyclohexanecarboxylic acid) via inductive effects. Steric hindrance from the -CH₂CN substituent can dictate regioselectivity in reactions (e.g., favoring axial attack in nucleophilic substitutions). Computational studies (DFT) predict a preferred equatorial orientation of the cyanomethyl group to minimize 1,3-diaxial interactions .
Advanced: What challenges arise in achieving regioselective derivatization of this compound?
Methodological Answer:
Regioselectivity is complicated by:
- Steric hindrance : The bulky cyanomethyl group directs electrophiles to the trans position.
- Conformational flexibility : Chair-flipping equilibria may lead to mixed products.
Solutions include: - Directed ortho-metalation : Use of LDA to deprotonate specific positions.
- Protecting group strategies : Temporarily blocking the carboxylic acid to favor reactions at the cyanomethyl site .
Intermediate: What in vitro assays can evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against carboxylases or nitrile-utilizing enzymes (e.g., nitrilases) via UV-Vis monitoring of cofactor depletion.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation barriers for reactions (e.g., esterification) to identify favorable pathways.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase) to predict binding affinity.
- Conformational analysis : Use software like Gaussian or ORCA to model ring puckering and substituent orientation .
Basic: What are common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Partial hydrolysis : Formation of 4-(carboxymethyl)cyclohexane-1-carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate).
- Cyano group reduction : Accidental reduction to -CH₂NH₂ under H₂/Pd-C (identified by IR loss of C≡N peak).
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities .
Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solvent-free mechanochemistry : Ball-milling NaCN with 4-bromomethylcyclohexane-1-carboxylic acid.
- Biocatalysis : Use nitrile hydratase enzymes to avoid harsh cyanide conditions.
- Microwave-assisted synthesis : Reduce reaction time and energy consumption (e.g., 30 min at 100°C vs. 12 hours conventional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
